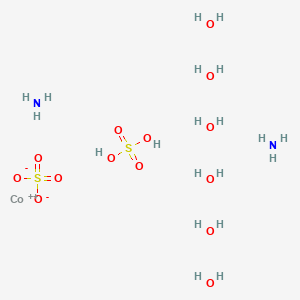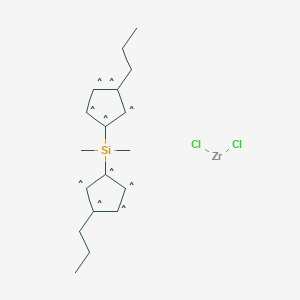
Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride is a chemical compound with the molecular formula C18H26Cl2SiZr. It is a member of the metallocene family, which are compounds typically consisting of a metal and two cyclopentadienyl anions. This compound is known for its applications in catalysis, particularly in the polymerization of olefins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride typically involves the reaction of zirconium tetrachloride with dimethylsilylbis(3-N-propylcyclopentadienyl) lithium. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction conditions usually require low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Zirconium oxides and other zirconium-containing compounds.
Reduction: Lower oxidation state zirconium compounds.
Substitution: Various substituted zirconium complexes depending on the substituent used.
科学研究应用
Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the polymerization of olefins, leading to the production of polyethylene and polypropylene.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the development of new materials and catalysts.
Industry: It is used in the production of high-performance polymers and materials with specific properties.
作用机制
The mechanism by which Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride exerts its effects is primarily through its role as a catalyst. The compound facilitates the polymerization of olefins by coordinating with the monomer units and enabling their insertion into the growing polymer chain. The molecular targets and pathways involved include the activation of the zirconium center and the stabilization of the transition states during the polymerization process.
相似化合物的比较
Similar Compounds
- Dimethylsilylbis(cyclopentadienyl)zirconium dichloride
- Dimethylsilylbis(3-N-methylcyclopentadienyl)zirconium dichloride
- Dimethylsilylbis(3-N-ethylcyclopentadienyl)zirconium dichloride
Uniqueness
Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride is unique due to the presence of the N-propyl group, which can influence the electronic and steric properties of the compound. This can lead to differences in catalytic activity and selectivity compared to similar compounds with different substituents.
属性
分子式 |
C18H26Cl2SiZr |
|---|---|
分子量 |
432.6 g/mol |
InChI |
InChI=1S/C18H26Si.2ClH.Zr/c1-5-7-15-9-11-17(13-15)19(3,4)18-12-10-16(14-18)8-6-2;;;/h9-14H,5-8H2,1-4H3;2*1H;/q;;;+2/p-2 |
InChI 键 |
WTMBBVFJGDMDLO-UHFFFAOYSA-L |
规范 SMILES |
CCC[C]1[CH][CH][C]([CH]1)[Si](C)(C)[C]2[CH][CH][C]([CH]2)CCC.Cl[Zr]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


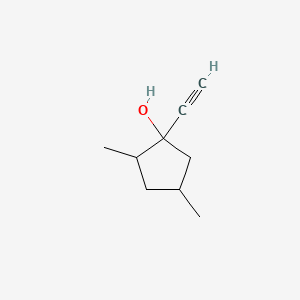



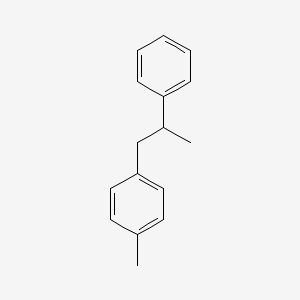
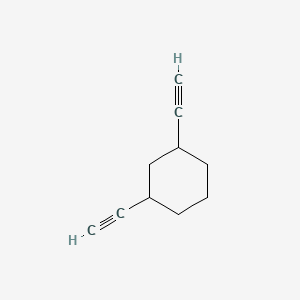
![ethyl 2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate](/img/structure/B13831262.png)
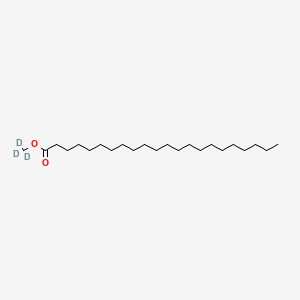

![1-Naphthalenepropanoicacid,b-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)-](/img/structure/B13831282.png)
![(1R,4R)-2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane bis(2,2,2-trifluoroacetate)](/img/structure/B13831284.png)


